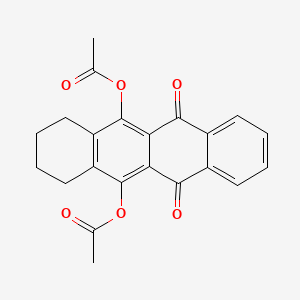
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique tetracene structure, which includes multiple keto groups and acetate functionalities. Its chemical structure and properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetracene coreThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations, often employing green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperature control, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto or carboxyl groups, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Wissenschaftliche Forschungsanwendungen
6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Wirkmechanismus
The mechanism by which 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological responses. The pathways involved often depend on the specific derivative of the compound and its intended application. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, affecting cellular processes and disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6,11-Dioxo-1,2,3,4,6,11-hexahydrotetracene-5,12-diyl diacetate include:
13-Dihydrodaunorubicin: An aminoglycoside antibiotic with a similar tetracene core structure.
Epsilon-Rhodomycinone: A carboxylic ester with related structural features.
4,4-Dioxo-5,6-dihydro-[1,4,3]oxathiazines: Compounds with similar functional groups and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural configuration
Eigenschaften
CAS-Nummer |
37845-20-8 |
|---|---|
Molekularformel |
C22H18O6 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(12-acetyloxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-5-yl) acetate |
InChI |
InChI=1S/C22H18O6/c1-11(23)27-21-15-9-5-6-10-16(15)22(28-12(2)24)18-17(21)19(25)13-7-3-4-8-14(13)20(18)26/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
SBTDDZZYALUTIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=C(C3=C1CCCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




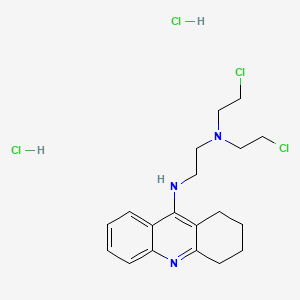

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
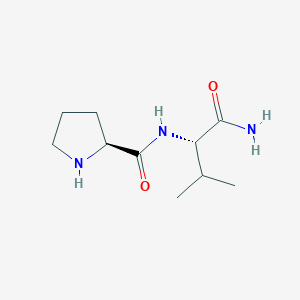

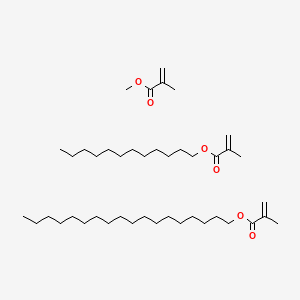


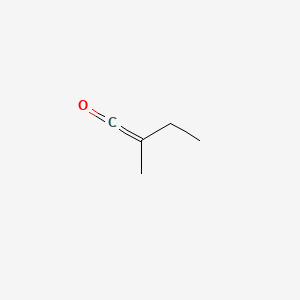
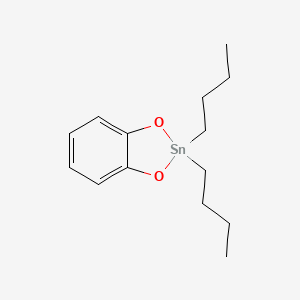
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
